REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:24]=[CH:25][CH:26]=1)[O:9][CH2:10][CH2:11][CH2:12][N:13]1C(=O)C2=CC=CC=C2C1=O.O.NN>C(O)C>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:7]=[C:8]([CH:24]=[CH:25][CH:26]=1)[O:9][CH2:10][CH2:11][CH2:12][NH2:13] |f:1.2|
|
Name
|
N-{3-[3-(1,3-dioxolan-2-yl)phenoxy]propyl}phthalimide
|
Quantity
|
119.4 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
|
Name
|
|
Quantity
|
78.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 17.5 hours
|
Duration
|
17.5 h
|
Type
|
TEMPERATURE
|
Details
|
The thick white mixture was cooled in an ice-water bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with ice cold 95% ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 940 mL of 5% aqueous sodium hydroxide and 500 mL of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 500 mL of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the combined organic phase was extracted with 300 mL of saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=C(OCCCN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |